1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- Cedr-8-ene, also known as alpha-cedrene or α-cedrene, belongs to the class of organic compounds known as cedrane and isocedrane sesquiterpenoids. These are sesquiternoids with a structure based on the cedrane or the isocedrane skeleton. Cedrane is a tricyclic molecules a 3, 6, 8, 8-tetramethyl-1H-3a, 7-methano-azulene moiety. Isocedrane is a rearranged cedrane arising from the migration of methyl group moved from the 6-position to the 4-position. Thus, cedr-8-ene is considered to be an isoprenoid lipid molecule. Cedr-8-ene is considered to be a practically insoluble (in water) and relatively neutral molecule. Cedr-8-ene has been primarily detected in urine. Within the cell, cedr-8-ene is primarily located in the membrane (predicted from logP) and cytoplasm. Cedr-8-ene can be biosynthesized from cedrane. Cedr-8-ene is a sweet, cedar, and fresh tasting compound that can be found in a number of food items such as wild celery, sweet basil, tarragon, and common sage. This makes cedr-8-ene a potential biomarker for the consumption of these food products.
Cedr-8-ene is a sesquiterpene that is cedrane which has a double bond between positions 8 and 9. It has a role as a metabolite. It is a sesquiterpene, a bridged compound and a polycyclic olefin. It derives from a hydride of a cedrane.
Brand Name: Vulcanchem
CAS No.: 469-61-4
VCID: VC0008366
InChI: InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12?,13+,15?/m1/s1
SMILES: CC1CCC2C13CC=C(C(C3)C2(C)C)C
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)-

CAS No.: 469-61-4

Main Products

VCID: VC0008366

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- - 469-61-4

CAS No. 469-61-4
Product Name 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)-
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene
Standard InChI InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12?,13+,15?/m1/s1
Standard InChIKey IRAQOCYXUMOFCW-OSFYFWSMSA-N
Isomeric SMILES C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)C
SMILES CC1CCC2C13CC=C(C(C3)C2(C)C)C
Canonical SMILES CC1CCC2C13CC=C(C(C3)C2(C)C)C
Melting Point 262.5 °C
Physical Description Solid
Description Cedr-8-ene, also known as alpha-cedrene or α-cedrene, belongs to the class of organic compounds known as cedrane and isocedrane sesquiterpenoids. These are sesquiternoids with a structure based on the cedrane or the isocedrane skeleton. Cedrane is a tricyclic molecules a 3, 6, 8, 8-tetramethyl-1H-3a, 7-methano-azulene moiety. Isocedrane is a rearranged cedrane arising from the migration of methyl group moved from the 6-position to the 4-position. Thus, cedr-8-ene is considered to be an isoprenoid lipid molecule. Cedr-8-ene is considered to be a practically insoluble (in water) and relatively neutral molecule. Cedr-8-ene has been primarily detected in urine. Within the cell, cedr-8-ene is primarily located in the membrane (predicted from logP) and cytoplasm. Cedr-8-ene can be biosynthesized from cedrane. Cedr-8-ene is a sweet, cedar, and fresh tasting compound that can be found in a number of food items such as wild celery, sweet basil, tarragon, and common sage. This makes cedr-8-ene a potential biomarker for the consumption of these food products.
Cedr-8-ene is a sesquiterpene that is cedrane which has a double bond between positions 8 and 9. It has a role as a metabolite. It is a sesquiterpene, a bridged compound and a polycyclic olefin. It derives from a hydride of a cedrane.
Synonyms 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,7beta,8aalpha)]-;3a-beta,7-beta,8a-alpha))-h;3abeta,7beta,8aalpha)]-3alph;7-methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-,(3r-(3-alpha,3a-beta,7-beta
PubChem Compound 10099
Last Modified Nov 11 2021
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